Ethyl isobutyl amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

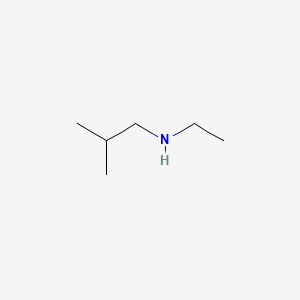

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-7-5-6(2)3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLUJDLKYOWMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333813 | |

| Record name | Ethyl isobutyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-60-2 | |

| Record name | Ethyl isobutyl amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Isobutyl Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl isobutyl amine (also known as N-ethyl-2-methylpropan-1-amine), a secondary amine with applications in various chemical syntheses. This document details key synthetic routes, including reductive amination and direct alkylation, providing experimental protocols and quantitative data to support researchers in the lab.

Introduction to this compound

This compound is a valuable building block in organic synthesis. Its structure, featuring both a linear ethyl group and a branched isobutyl group attached to a nitrogen atom, imparts specific physical and chemical properties that are leveraged in the development of more complex molecules.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 13205-60-2 |

| Molecular Formula | C6H15N |

| Molecular Weight | 101.19 g/mol |

| IUPAC Name | N-ethyl-2-methylpropan-1-amine |

| Synonyms | Ethylisobutylamine, N-Ethylisobutylamine |

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic pathways. This guide focuses on the most prevalent and practical methods: reductive amination and direct alkylation.

Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of amines.[2][3] This process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[2] This one-pot reaction is often preferred due to its high selectivity and milder reaction conditions compared to other methods.[2]

Two primary reductive amination routes for the synthesis of this compound are:

-

Route A: Reaction of 2-butanone with isobutylamine.

-

Route B: Reaction of isobutyraldehyde with ethylamine.

A variety of reducing agents can be employed in reductive amination, with sodium borohydride (NaBH₄), sodium cyanoboxyhydride (NaBH₃CN), and catalytic hydrogenation being the most common. Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the aldehyde or ketone.[2]

General Experimental Workflow for Reductive Amination

This pathway involves the reaction of 2-butanone with isobutylamine to form the intermediate N-isobutyl-2-butanimine, which is then reduced to this compound.

Experimental Protocol (General)

A general procedure for this type of transformation involves dissolving 2-butanone and a slight excess of isobutylamine in a suitable solvent such as methanol or ethanol. The mixture is stirred at room temperature to facilitate the formation of the imine. Subsequently, a reducing agent like sodium borohydride is added portion-wise while controlling the temperature. The reaction is monitored for completion, followed by a standard aqueous workup and purification by distillation.

Table 2: Quantitative Data for Reductive Amination of 2-Butanone with Isobutylamine

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Butanone | Isobutylamine | NaBH₄ | Methanol | 0 to RT | 12-24 | 60-75 | General Procedure[2][4] |

| 2-Butanone | Isobutylamine | H₂/Raney Ni | Ethanol | 90 | 4-8 | 70-85 | [5][6] |

| 2-Butanone | Isobutylamine | H₂/PtO₂ | Ethanol | RT | 12-16 | >90 | [2] |

This alternative reductive amination pathway utilizes isobutyraldehyde and ethylamine as starting materials. The reaction proceeds through the formation of the imine, N-ethylisobutylideneamine, which is then reduced to the final product.

Experimental Protocol (General)

Similar to the previous method, isobutyraldehyde and ethylamine are dissolved in a suitable solvent. Due to the higher reactivity of aldehydes, the imine formation is typically faster. A reducing agent is then introduced to yield this compound. Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is also a highly effective method for this transformation.[7]

Table 3: Quantitative Data for Reductive Amination of Isobutyraldehyde with Ethylamine

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isobutyraldehyde | Ethylamine | NaBH(OAc)₃ | Dichloromethane | RT | 4-12 | 85-95 | General Procedure[2] |

| Isobutyraldehyde | Ethylamine | H₂/Pd/C | Ethanol | RT | 2-6 | >90 | [7][8] |

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a specific type of reductive amination where formic acid or a derivative, such as ammonium formate or formamide, serves as both the reducing agent and the source of the amino group (in the case of ammonia) or as a reducing agent for a pre-formed imine.[5][9][10] This reaction is typically carried out at high temperatures.[5][9]

Experimental Protocol (General)

In a typical Leuckart-Wallach reaction, a ketone (2-butanone) is heated with an amine (isobutylamine) and an excess of formic acid. The reaction temperature is generally maintained between 160-190°C for several hours.[9][11] The reaction mixture is then cooled, made alkaline, and the product is extracted and purified.

Table 4: Quantitative Data for the Leuckart-Wallach Reaction

| Reactant 1 | Reactant 2 | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Butanone | Isobutylamine | Formic Acid | 160-170 | 4-8 | 50-70 | [9][11] |

Direct Alkylation

Direct alkylation involves the reaction of a primary amine with an alkyl halide. In the context of this compound synthesis, this would involve the reaction of isobutylamine with an ethyl halide (e.g., ethyl bromide or ethyl iodide). While straightforward in principle, this reaction can be difficult to control, often leading to over-alkylation to form the tertiary amine and even the quaternary ammonium salt.[12] Using a large excess of the starting amine can favor monoalkylation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. mdpi.com [mdpi.com]

- 11. scribd.com [scribd.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to N-Ethylisobutylamine (CAS: 13205-60-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethylisobutylamine, a secondary aliphatic amine utilized as a versatile intermediate and building block in organic synthesis. The document details its physicochemical properties, spectroscopic profile, synthesis protocols, chemical reactivity, and safety information, tailored for professionals in research and development.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical and Computed Properties of N-Ethylisobutylamine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-ethyl-2-methylpropan-1-amine | [1] |

| Synonyms | Ethyl isobutyl amine, N-Isobutyl ethyl amine | [1] |

| CAS Number | 13205-60-2 | [1] |

| Molecular Formula | C6H15N | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

| Boiling Point | ~110-115 °C (Estimated) | |

| Density | ~0.74 g/cm³ (Estimated) | |

| Computed XLogP3-AA | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Topological Polar Surface Area | 12 Ų | [1] |

| Rotatable Bond Count | 3 |[1] |

Synthesis of N-Ethylisobutylamine

A common and efficient method for synthesizing secondary amines like N-Ethylisobutylamine is through one-pot reductive amination. This process involves the reaction of an aldehyde (isobutyraldehyde) with a primary amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine using a mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[2][3][4]

Caption: Workflow for the synthesis of N-Ethylisobutylamine via reductive amination.

Experimental Protocol: Reductive Amination Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add isobutyraldehyde (1.0 eq) and methanol as the solvent.

-

Amine Addition: Add ethylamine (1.0-1.2 eq) to the solution. A catalytic amount of an acid, such as acetic acid, can be added to facilitate imine formation.[5] Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Evaporate the methanol under reduced pressure.

-

Extraction: Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude N-Ethylisobutylamine can be purified by fractional distillation under atmospheric pressure to yield the final product.

Spectroscopic and Analytical Profile

The structural identification of N-Ethylisobutylamine is confirmed through standard spectroscopic techniques. The following tables summarize the expected characteristic signals.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| ¹H NMR | -CH₂- (Ethyl) | ~2.5 - 2.7 | Quartet (q), adjacent to NH and CH₃ |

| -CH₃ (Ethyl) | ~1.0 - 1.2 | Triplet (t), adjacent to CH₂ | |

| -CH₂- (Isobutyl) | ~2.3 - 2.5 | Doublet (d), adjacent to NH and CH | |

| -CH- (Isobutyl) | ~1.7 - 1.9 | Multiplet (m), adjacent to CH₂ and 2x CH₃ | |

| -CH₃ (Isobutyl) | ~0.8 - 1.0 | Doublet (d), adjacent to CH | |

| N-H | ~0.5 - 2.0 | Broad singlet (br s), exchangeable with D₂O | |

| ¹³C NMR | -CH₂- (Ethyl) | ~45 - 50 | Carbon adjacent to nitrogen. |

| -CH₃ (Ethyl) | ~14 - 16 | ||

| -CH₂- (Isobutyl) | ~58 - 62 | Carbon adjacent to nitrogen. | |

| -CH- (Isobutyl) | ~28 - 32 |

| | -CH₃ (Isobutyl) | ~20 - 22 | |

Note: Predicted shifts are based on typical values for aliphatic amines. Actual values may vary based on solvent and concentration.[6]

Table 3: Expected IR and Mass Spectrometry Data

| Technique | Feature | Expected Value / Observation |

|---|---|---|

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (weak, single band for 2° amine)[7][8] |

| C-H Stretch (sp³) | 2850 - 2960 cm⁻¹ (strong) | |

| C-N Stretch | 1020 - 1250 cm⁻¹ (medium)[7][8] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 101 (Odd value, consistent with the Nitrogen Rule)[9][10] |

| (Electron Impact) | Base Peak / Major Fragment | m/z = 86; from α-cleavage (loss of a methyl radical, •CH₃) |

| | Other Major Fragments | m/z = 58; from α-cleavage (loss of a propyl radical, •C₃H₇)[9] |

Chemical Reactivity and Applications in Drug Development

As a secondary amine, N-Ethylisobutylamine serves as a nucleophile and a base. Its primary utility in research and drug development is as a synthetic intermediate for the construction of more complex molecules, particularly those requiring a specific N-alkylated moiety.

Caption: General reactivity of N-Ethylisobutylamine with common electrophiles.

-

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom allows it to react readily with electrophiles. It can be further alkylated with alkyl halides to form tertiary amines or acylated with acyl chlorides or anhydrides to produce tertiary amides. These reactions are fundamental in building molecular complexity.[11]

-

Role as a Molecular Scaffold: Simple secondary amines are valuable starting points in fragment-based drug discovery (FBDD). They provide a vector for growing a molecular fragment in a protein's binding pocket, potentially increasing potency and selectivity. The isobutyl and ethyl groups can influence properties such as lipophilicity and steric interactions, which are critical for binding affinity and metabolic stability.[11]

-

Intermediate for Biologically Active Compounds: While direct use in a marketed drug is not prominently documented, N-Ethylisobutylamine serves as a precursor for more functionalized amines and amides that are scaffolds in various therapeutic areas. For instance, substituted amines are core components of many antihistamines, antipsychotics, and antiarrhythmic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Ethylisobutylamine is not widely available, data from structurally similar, short-chain aliphatic amines (e.g., N-Ethylmethylamine) can be used for guidance. These compounds are typically flammable, corrosive, and harmful if inhaled, swallowed, or in contact with skin.[12][13]

Table 4: GHS Hazard Information (Representative)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour. |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion | Category 1A/1B | H314: Causes severe skin burns and eye damage. |

Note: This information is based on similar chemicals and should be confirmed with a supplier-specific SDS before handling.

Handling and Storage Recommendations:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. N-ethyl-2-methylpropan-1-amine|13205-60-2 - MOLBASE Encyclopedia [m.molbase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. N-ethyl-2-methylpropan-1-amine | CAS#:13205-60-2 | Chemsrc [chemsrc.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. N-Ethyl-N-methylpropan-1-amine | C6H15N | CID 521169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Constants of N-ethylisobutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of N-ethylisobutylamine, also identified by its IUPAC name N-ethyl-2-methylpropan-1-amine and CAS number 13205-60-2. This document is intended to serve as a valuable resource for professionals in research and development who require accurate and readily accessible data on this compound.

Core Physical and Chemical Properties

N-ethylisobutylamine is a secondary amine with a variety of applications in chemical synthesis. A summary of its fundamental properties is provided below.

| Property | Value | Source |

| IUPAC Name | N-ethyl-2-methylpropan-1-amine | [1] |

| Synonyms | Ethyl isobutyl amine, N-isobutyl ethyl amine | [1] |

| CAS Number | 13205-60-2 | [1][2] |

| Molecular Formula | C6H15N | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

Quantitative Physical Data

The following table summarizes the key physical constants for N-ethylisobutylamine. It is important to note that while some values are experimentally determined, others are estimations and should be treated as such.

| Physical Constant | Value | Units | Notes | Source |

| Boiling Point | 97.5 | °C | [2] | |

| Melting Point | -87.87 | °C | Estimated | [2] |

| Density | 0.7300 | g/cm³ | [2] | |

| Refractive Index | 1.3985 | nD | [2] | |

| pKa | 10.76 ± 0.28 | Predicted | [2] |

Experimental Protocols

Accurate determination of physical constants is crucial for the reliable application of chemical compounds. The following sections outline the general methodologies for measuring the key physical properties of liquid amines like N-ethylisobutylamine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the liquid is boiling steadily and the vapor condensate is dripping into the condenser at a constant rate. This temperature is the boiling point.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. For liquids, it is often determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

It is then filled with the liquid sample, ensuring no air bubbles are present, and placed in a constant temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) and the process is repeated.

-

The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference substance.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is commonly measured using a refractometer, such as an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

Synthetic Workflow

A plausible synthetic route for N-ethylisobutylamine is the reductive amination of isobutyraldehyde with ethylamine. This common method for forming secondary amines involves the formation of an intermediate imine followed by its reduction.

Caption: Reductive amination synthesis of N-ethylisobutylamine.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyl Isobutyl Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl isobutyl amine, systematically named N-ethyl-2-methylpropan-1-amine, is a secondary amine with a variety of applications in organic synthesis and as a building block for more complex molecules. Its structure, characterized by the presence of both an ethyl and an isobutyl group attached to a central nitrogen atom, dictates its physicochemical properties and reactivity. This guide provides a detailed overview of its molecular structure, bonding, and key characterization data.

Molecular Structure and Identification

The molecular structure of this compound consists of a central nitrogen atom bonded to an ethyl group, an isobutyl group, and a hydrogen atom. The isobutyl group introduces steric bulk near the nitrogen atom, which influences its reactivity and physical properties.

The IUPAC name for this compound is N-ethyl-2-methylpropan-1-amine.[1] This name precisely describes the arrangement of the alkyl groups around the amine nitrogen.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates.

| Property | Value | Reference |

| IUPAC Name | N-ethyl-2-methylpropan-1-amine | [1] |

| Synonyms | This compound, N-Ethylisobutylamine | [2] |

| CAS Number | 13205-60-2 | [3][4] |

| Molecular Formula | C₆H₁₅N | [3][4] |

| Molecular Weight | 101.19 g/mol | [3][4] |

| Boiling Point | Not available (Predicted) | |

| Melting Point | Not available | |

| Density | Not available (Predicted) | |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | [5] |

| pKa (conjugate acid) | ~10.6 (Estimated based on similar secondary amines) | [6] |

| LogP | 1.64 | [4] |

Bonding and Molecular Geometry

The nitrogen atom in this compound is sp³ hybridized, resulting in a trigonal pyramidal geometry. The C-N-C and C-N-H bond angles are expected to be slightly less than the ideal tetrahedral angle of 109.5° due to the lone pair of electrons on the nitrogen atom, which exerts greater repulsion than the bonding pairs.

The molecule contains the following types of covalent bonds:

-

C-H bonds: Nonpolar covalent bonds between carbon and hydrogen atoms.

-

C-C bonds: Nonpolar covalent bonds forming the backbone of the ethyl and isobutyl groups.

-

C-N bonds: Polar covalent bonds between carbon and the more electronegative nitrogen atom.

-

N-H bond: A polar covalent bond, which is a key site for hydrogen bonding and acid-base reactions.

The presence of the N-H bond allows this compound to act as a hydrogen bond donor, while the lone pair on the nitrogen atom allows it to act as a hydrogen bond acceptor. This capability influences its boiling point and solubility in protic solvents.

Experimental Protocols

Synthesis via Reductive Amination

A common and efficient method for the synthesis of secondary amines like this compound is reductive amination. This one-pot reaction involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target amine.

Reactants:

-

Isobutyraldehyde (2-methylpropanal)

-

Ethylamine

-

A mild reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride [NaBH₃CN])

-

An appropriate solvent (e.g., dichloromethane [DCM] or methanol [MeOH])

Generalized Procedure:

-

In a round-bottom flask, dissolve isobutyraldehyde (1.0 equivalent) and ethylamine (1.0-1.2 equivalents) in the chosen solvent under an inert atmosphere.

-

Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once imine formation is significant, add the reducing agent (1.0-1.5 equivalents) portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction is often exothermic.

-

Continue to stir the reaction mixture at room temperature until the reaction is complete, as indicated by the disappearance of the imine.

-

Work-up the reaction by quenching with water or a dilute aqueous acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic absorption band is expected in the region of 3300-3500 cm⁻¹, which is typical for secondary amines. This peak is generally weaker and sharper than the broad O-H stretch of alcohols.

-

C-H Stretch: Strong absorptions will be present in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the alkyl groups.

-

N-H Bend: An absorption band for the N-H bending vibration is expected around 1590-1650 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration will appear in the fingerprint region, typically between 1020-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide detailed information about the structure. The expected signals would include:

-

A triplet for the methyl protons of the ethyl group.

-

A quartet for the methylene protons of the ethyl group, coupled to the adjacent methyl protons.

-

A doublet for the two equivalent methyl protons of the isobutyl group.

-

A multiplet for the methine proton of the isobutyl group.

-

A doublet for the methylene protons of the isobutyl group adjacent to the nitrogen.

-

A broad singlet for the N-H proton, which may or may not be visible depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms in the molecule. The carbons closer to the electronegative nitrogen atom will be deshielded and appear at a higher chemical shift (downfield).

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 101).

-

Fragmentation Pattern: Common fragmentation pathways for amines include alpha-cleavage, where the bond between the carbon and nitrogen is broken, leading to the formation of stable iminium ions. The base peak is often the result of the loss of the largest alkyl group from the nitrogen. For this compound, a prominent fragment would be expected from the loss of a propyl radical from the isobutyl group.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Conclusion

This compound is a simple yet structurally significant secondary amine. Its molecular structure, characterized by sp³ hybridization at the nitrogen and the presence of both ethyl and isobutyl substituents, governs its chemical and physical behavior. While detailed experimental data for this specific amine is not widely published, its properties can be reliably predicted based on the behavior of analogous compounds. The synthesis and characterization of this compound can be achieved through standard organic chemistry techniques, primarily reductive amination followed by spectroscopic analysis, providing a valuable molecule for further synthetic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-ethyl-2-methylpropan-1-amine|13205-60-2 - MOLBASE Encyclopedia [m.molbase.com]

- 4. N-ethyl-2-methylpropan-1-amine | CAS#:13205-60-2 | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Reactivity profile of ethyl isobutyl amine

An In-depth Technical Guide on the Reactivity Profile of Ethyl Isobutyl Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name N-ethyl-2-methylpropan-1-amine, is a secondary amine with the chemical formula C6H15N.[1] As a secondary amine, its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base. This guide provides a comprehensive overview of its chemical reactivity, synthesis, potential hazards, and the experimental protocols used to characterize such compounds. Due to the limited availability of data specific to this compound, this guide incorporates information from closely related structural analogs such as isobutylamine and N-ethyl-n-butylamine to present a more complete reactivity profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its related compounds is presented in Table 1. Understanding these properties is fundamental to handling the compound and predicting its behavior in chemical reactions.

Table 1: Physical and Chemical Properties of this compound and Related Amines

| Property | This compound | Isobutylamine | N-ethyl-n-butylamine |

| IUPAC Name | N-ethyl-2-methylpropan-1-amine[1] | 2-methylpropan-1-amine[2] | N-ethylbutanamine[3] |

| Synonyms | N-ethylisobutylamine[1] | 1-Propanamine, 2-methyl-[2] | Butylethylamine[3] |

| CAS Number | 13205-60-2[1] | 78-81-9[2] | 13360-63-9[3] |

| Molecular Formula | C6H15N[1] | C4H11N[2] | C6H15N[3] |

| Molecular Weight | 101.19 g/mol [4] | 73.14 g/mol [2] | 101.19 g/mol [3] |

| Boiling Point | Not available | 64 - 71 °C | 108 - 110 °C[3] |

| Melting Point | Not available | -85 °C | -78 °C[3] |

| Flash Point | Not available | -9 °C[5] | 18.3 °C[3] |

| Density | Not available | 0.736 g/cm³ at 25 °C | Not available |

| pKa (conjugate acid) | Not available | 10.68 at 25 °C[6] | Not available |

Reactivity Profile

The reactivity of this compound is characteristic of a secondary aliphatic amine, primarily involving the nucleophilic nitrogen atom.

Basicity and Salt Formation

As a base, this compound reacts exothermically with acids to form the corresponding ethylisobutylammonium salts.[3][7][8] This is a fundamental reaction for all amines.

R2NH + HX → [R2NH2]+X-

Alkylation

This compound can be alkylated by alkyl halides. This reaction proceeds via an SN2 mechanism.[9][10] However, direct alkylation can be difficult to control and may lead to the formation of a tertiary amine and even a quaternary ammonium salt, as the product amine can also react with the alkyl halide.[9][10]

Acylation

Reaction with acyl chlorides or acid anhydrides yields N,N-disubstituted amides. This is known as the Schotten-Baumann reaction and is a common method for forming amides from primary and secondary amines.[10][11]

Sulfonylation

With sulfonyl chlorides, this compound will form a sulfonamide. This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines.[11]

Reaction with Oxidizing Agents

This compound can react vigorously with strong oxidizing materials.[3] The products of such reactions can vary depending on the oxidant used.

Incompatibilities

This amine may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][7][8]

Reaction with Reducing Agents

In combination with strong reducing agents, such as hydrides, flammable gaseous hydrogen may be generated.[3][7][8]

Synthesis of this compound

Several general methods for the synthesis of secondary amines can be applied to produce this compound.

Reductive Amination

A common and effective method is the reductive amination of isobutyraldehyde with ethylamine. The aldehyde and primary amine first form an imine, which is then reduced in situ to the secondary amine.

Caption: Reductive amination pathway for the synthesis of this compound.

Alkylation of Isobutylamine

This compound can also be synthesized by the alkylation of isobutylamine with an ethyl halide, such as ethyl bromide. To minimize over-alkylation, a large excess of the primary amine is typically used.[9]

Caption: Synthesis of this compound via alkylation of isobutylamine.

Potential Hazards and Safety Information

While specific toxicological data for this compound is limited, the hazards can be inferred from its structural analog, isobutylamine.

Table 2: Hazard Profile of Isobutylamine

| Hazard Type | Description | References |

| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. | [5] |

| Corrosivity | Causes severe skin burns and eye damage. | [5][12] |

| Toxicity | Toxic if swallowed. | |

| Inhalation | Can cause irritation to the throat and lungs. High concentrations may be hazardous. | [12] |

| Chronic Effects | Repeated or prolonged exposure may lead to erosion of teeth and inflammatory changes in the mouth. | [12] |

It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and flame-retardant clothing.[5]

Experimental Protocols for Reactivity Characterization

The reactivity and properties of amines like this compound are investigated using a variety of analytical techniques.

Calorimetry

Isothermal Titration Calorimetry (ITC) is employed to quantify the thermodynamics of binding or reaction in solution.[13] This technique can determine the enthalpy (ΔH), equilibrium constant (K), and stoichiometry (n) of reactions such as acid-base neutralization or complex formation.[13]

Experimental Workflow for ITC:

Caption: A typical workflow for an Isothermal Titration Calorimetry experiment.

Spectroscopic Methods

Spectroscopy is essential for the identification and structural elucidation of amines and their reaction products.[11]

-

Infrared (IR) Spectroscopy: Secondary amines like this compound exhibit a characteristic N-H stretching absorption in the 3300 to 3500 cm⁻¹ range.[14][15] Unlike primary amines which show two bands, secondary amines typically show a single, sharp band.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify the N-H proton, which often appears as a broad signal and disappears upon the addition of D₂O.[14][17] The protons on the carbons adjacent to the nitrogen are deshielded and appear at a lower field. ¹³C NMR shows the carbons bonded to the nitrogen in the 30-50 ppm range.

-

Mass Spectrometry (MS): Amines undergo a characteristic α-cleavage in the mass spectrometer.[14] According to the nitrogen rule, a molecule with one nitrogen atom, like this compound, will have an odd molecular weight.[14][15]

Kinetic Studies

The rates of reaction involving amines can be determined using various techniques. For reactions involving a chromophore, UV-Vis spectrophotometry can be used to monitor the change in concentration of a reactant or product over time.[18] For other reactions, techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or mass spectrometry can be employed to follow the reaction progress.[6][19]

Table 3: Summary of Experimental Protocols

| Technique | Purpose | Key Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Study of reaction thermodynamics | Enthalpy (ΔH), Equilibrium Constant (K), Stoichiometry (n)[13] |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of N-H bond (secondary amine)[16] |

| NMR Spectroscopy | Structural elucidation | Chemical environment of protons and carbons[17] |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular formula confirmation, structural information from fragmentation[14] |

| UV-Vis Spectrophotometry | Kinetic analysis (for suitable reactions) | Reaction rates[18] |

| Chromatography (GC, HPLC) | Separation and quantification | Reaction kinetics, product distribution[6] |

Conclusion

References

- 1. This compound | C6H15N | CID 518733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Butylethylamine | C6H15N | CID 25914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. atamanchemicals.com [atamanchemicals.com]

- 7. Isobutylamine | 78-81-9 [chemicalbook.com]

- 8. ISOBUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amine - Wikipedia [en.wikipedia.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 15. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. Kinetic studies on the rate of hydrolysis of N-ethyl-N'-(dimethylaminopropyl)carbodiimide in aqueous solutions using mass spectrometry and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Profile of Ethyl Isobutyl Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical properties of ethyl isobutyl amine (also known as N-ethyl-2-methylpropan-1-amine). The information presented herein is crucial for understanding the compound's stability, reactivity, and energy characteristics, which are fundamental parameters in chemical synthesis, process design, and drug development. This document summarizes key quantitative thermochemical data, details relevant experimental methodologies, and provides visualizations of its synthetic pathways.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. The data presented are primarily calculated values derived from the Joback group-contribution method, a well-established estimation technique for thermophysical properties.[1][2]

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Property | Symbol | Value (kJ/mol) |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -142.43 |

| Standard Gibbs Free Energy of Formation | ΔfG° | 37.19 |

Table 2: Thermodynamic Properties of Phase Transitions

| Property | Symbol | Value (kJ/mol) |

| Enthalpy of Fusion | ΔfusH° | 14.88 |

| Enthalpy of Vaporization | ΔvapH° | 36.33 |

Table 3: Heat Capacity

| Property | Symbol | Value (J/mol·K) |

| Ideal Gas Heat Capacity | Cp,gas | 188.88 |

Note on Data: The thermochemical data presented in these tables are estimated values. For applications requiring high precision, experimental verification is recommended.

Experimental Protocols

The determination of thermochemical data for compounds like this compound relies on precise experimental techniques. Calorimetry is a primary method for measuring enthalpy changes associated with chemical reactions, such as combustion, from which the enthalpy of formation can be derived.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of liquid this compound can be determined experimentally using bomb calorimetry to measure its enthalpy of combustion.

Objective: To determine the enthalpy of combustion of liquid this compound at a constant volume, from which the standard enthalpy of formation can be calculated.

Apparatus:

-

Adiabatic bomb calorimeter

-

Oxygen cylinder with a pressure regulator

-

Pellet press

-

Crucible

-

Ignition wire of known composition and mass

-

Digital thermometer with high precision

-

Balance (accurate to +/- 0.0001 g)

-

Standardized benzoic acid (for calibration)

Procedure:

-

Calibration of the Calorimeter:

-

The heat capacity of the calorimeter system (C_cal) is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.

-

A pellet of benzoic acid (approximately 1 g) is weighed and placed in the crucible.

-

The ignition wire is attached to the electrodes, with a portion in contact with the pellet.

-

The bomb is assembled, sealed, and filled with oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a known mass of water.

-

The initial temperature is recorded.

-

The sample is ignited, and the temperature change is monitored until a stable final temperature is reached.

-

The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature rise.

-

-

Combustion of this compound:

-

A known mass of liquid this compound (approximately 0.8 - 1.0 g) is accurately weighed into the crucible.

-

A fresh, weighed ignition wire is attached to the electrodes, with its end submerged in the liquid amine.

-

The bomb is sealed and pressurized with oxygen to 30 atm.

-

The bomb is placed in the calorimeter with a known mass of water, and the initial temperature is recorded.

-

The sample is ignited, and the temperature is recorded until it stabilizes.

-

The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The remaining length of the ignition wire is measured and weighed.

-

-

Data Analysis:

-

The total heat released (q_total) during the combustion of this compound is calculated using the heat capacity of the calorimeter and the measured temperature change.

-

Corrections are made for the heat released by the combustion of the ignition wire.

-

The constant volume heat of combustion (ΔU_comb) is calculated per mole of this compound.

-

The standard enthalpy of combustion (ΔH_comb) is then calculated from ΔU_comb using the relationship ΔH = ΔU + Δ(pV).

-

Finally, the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

-

Synthetic Pathways and Logical Relationships

The synthesis of this compound can be achieved through several routes. The following diagrams, generated using the DOT language, illustrate two common synthetic pathways.

Reductive Amination of Isobutyraldehyde

This pathway involves the reaction of isobutyraldehyde with ethylamine to form an intermediate imine, which is then reduced to the final product, this compound.[3]

Caption: Reductive amination synthesis of this compound.

Hydrogenation of N-Isobutylidene-ethylamine

This method involves the direct hydrogenation of the pre-formed imine, N-isobutylidene-ethylamine, to yield this compound.

Caption: Synthesis via hydrogenation of the corresponding imine.

References

Historical context of ethyl isobutyl amine discovery

An In-depth Technical Guide on the Historical Context of Ethyl Isobutyl Amine Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical context surrounding the likely first synthesis of this compound. While a singular, documented discovery event for this specific secondary amine is not apparent in the historical record, its synthesis can be situated within the broader advancements in organic chemistry, particularly amine synthesis, during the late 19th and early 20th centuries. This document reconstructs a plausible historical narrative of its synthesis, detailing the prevalent experimental protocols of the era, the expected quantitative data, and the logical workflow that would have been employed by chemists of the time. The information presented is a composite drawn from the general understanding of historical chemical practices.

Introduction: The Dawn of Amine Chemistry

The late 19th and early 20th centuries were a period of immense growth in the field of organic chemistry. The elucidation of the structure of benzene by Kekulé in 1865 and the development of synthetic methodologies opened the door to the systematic preparation of a vast array of organic compounds. Among these, amines, with their characteristic basicity and nucleophilicity, were a focal point of research due to their presence in naturally occurring alkaloids and their potential as synthetic intermediates.

The discovery and synthesis of simple amines laid the groundwork for more complex derivatives. It is within this context of burgeoning synthetic capability and intense interest in the chemistry of nitrogen-containing compounds that the synthesis of this compound would have been a logical extension of the existing knowledge. While the specific "discovery" was likely not a celebrated event, the ability to synthesize such a compound would have been a testament to the growing mastery of organic reactions.

Plausible Synthetic Routes in the Historical Context

Two primary methods for the synthesis of secondary amines were well-established by the early 20th century and represent the most probable routes for the first synthesis of this compound.

Reductive Amination of Isobutyraldehyde with Ethylamine

Reductive amination, a method known in various forms since the late 19th century, would have been a primary candidate for the synthesis of this compound. This reaction involves the formation of an imine from an aldehyde or ketone and a primary amine, followed by the reduction of the imine to the corresponding secondary amine.

Experimental Protocol:

A likely historical protocol for the reductive amination would have involved the following steps:

-

Imine Formation: Isobutyraldehyde and ethylamine would be mixed, often in a solvent like ethanol, to form the corresponding N-isobutylideneethanamine. The reaction would likely be driven to completion by the removal of water, although early methods might have simply relied on mass action by using an excess of one reactant.

-

Reduction: The reduction of the intermediate imine could have been achieved using several reducing agents available at the time. A common choice would have been sodium amalgam (sodium dissolved in mercury) or catalytic hydrogenation using a nickel or platinum catalyst, a technique that was gaining prominence in the early 1900s.

Alkylation of Isobutylamine with an Ethyl Halide

The direct alkylation of a primary amine with an alkyl halide, a reaction pioneered by August Wilhelm von Hofmann, was another fundamental method for preparing secondary and tertiary amines.

Experimental Protocol:

A typical procedure for the alkylation of isobutylamine would have been as follows:

-

Reaction: Isobutylamine would be treated with an ethyl halide, such as ethyl iodide or ethyl bromide, in a suitable solvent. To neutralize the hydrohalic acid formed during the reaction, a base like sodium carbonate or an excess of the starting amine would be used.

-

Workup: The reaction mixture would then be worked up by extraction and distillation to separate the desired secondary amine from unreacted starting materials, the tertiary amine byproduct (diethylisobutylamine), and the quaternary ammonium salt. Controlling the stoichiometry to favor mono-alkylation would have been a significant challenge.

Characterization in the Early 20th Century

The characterization of a newly synthesized compound like this compound in the early 20th century would have relied on a combination of physical property measurements and chemical tests.

Physical Properties

Chemists would have meticulously purified the compound, likely by fractional distillation, and then determined its key physical constants.

| Property | Expected Value (Modern Data for Comparison) | Historical Method of Determination |

| Boiling Point | 109-111 °C | Distillation using a mercury-in-glass thermometer. The boiling point was a primary indicator of purity. |

| Density | ~ 0.74 g/mL | Pycnometer or hydrometer. |

| Refractive Index | ~ 1.405 | Abbe refractometer, which was available from the late 19th century. |

| Molecular Formula | C₆H₁₅N | Elemental analysis (combustion analysis for C, H, and Dumas or Kjeldahl method for N). |

| Molar Refraction | Calculated from the Lorentz-Lorenz equation | Based on the refractive index and density. |

Chemical Tests

Qualitative chemical tests would have been used to confirm the presence of the secondary amine functionality.

-

Hinsberg Test: Reaction with benzenesulfonyl chloride. A secondary amine would form a sulfonamide that is insoluble in alkali.

-

Reaction with Nitrous Acid: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) would yield a yellow, oily N-nitrosoamine, a characteristic reaction of secondary amines.

Visualization of Historical Workflows

The following diagrams illustrate the logical steps that would have been taken in the synthesis and characterization of this compound during the historical period .

Caption: Proposed historical workflow for the synthesis and characterization of this compound.

Signaling Pathways and Biological Activity: A Modern Perspective

In the historical context of the early 20th century, the investigation of specific signaling pathways or biological activities of a simple aliphatic amine like this compound would have been highly unlikely. The focus would have been primarily on its chemical synthesis and basic properties.

Today, with the advancements in pharmacology and molecular biology, any investigation into the biological effects of this compound would likely start with screening against various receptors, particularly those known to bind endogenous amines, such as trace amine-associated receptors (TAARs). However, there is no readily available historical data on this front. The logical relationship for a modern investigation is depicted below.

Caption: A logical workflow for the modern biological investigation of this compound.

Conclusion

The discovery of this compound was likely not a singular event but rather a routine synthesis made possible by the foundational principles of organic chemistry established in the late 19th and early 20th centuries. By examining the established synthetic methods of the time, such as reductive amination and amine alkylation, and the available analytical techniques, we can construct a detailed and plausible historical context for its first preparation and characterization. This guide provides researchers and scientists with an appreciation of the historical chemical landscape and the logical progression of scientific inquiry that would have led to the synthesis of this and many other simple organic molecules.

Methodological & Application

Application Notes and Protocols: The Role of Simple Chiral Amines in Asymmetric Synthesis

A Note on Ethyl Isobutyl Amine: Extensive literature searches did not yield specific examples of the application of this compound as a chiral auxiliary, catalyst, or resolving agent in asymmetric synthesis. This may be due to the lack of commercially available, enantiomerically pure forms of this specific amine or the prevalence of more established and effective chiral amines for these purposes.

This document, therefore, provides an overview of the principles and applications of structurally similar simple chiral amines in asymmetric synthesis, offering valuable insights and protocols for researchers interested in the potential use of such compounds. The examples provided serve as a guide to the methodologies and expected outcomes when employing chiral amines in enantioselective transformations.

Chiral amines are fundamental building blocks and catalysts in the field of asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule.[1][2] They are integral to the synthesis of numerous pharmaceuticals and natural products.[1][2] Their utility stems from their ability to form chiral complexes, act as chiral bases, or serve as precursors to chiral ligands and organocatalysts.

Chiral Amines as Auxiliaries and Building Blocks

Chiral amines can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. This temporary chiral element is known as a chiral auxiliary. After the desired transformation, the auxiliary can be removed and often recycled.

A prominent example is the use of (S)-2-amino-3-methylbutane, a simple chiral primary amine, as a building block in the synthesis of the ATP-sensitive potassium channel opener, BPDZ-44.[1] In this synthesis, the chiral amine is incorporated into the final molecule, establishing a key stereocenter.

Another example is the use of (R)- or (S)-α-ethylbenzylamine to synthesize C2-symmetrical secondary amines. These resulting secondary amines are valuable for creating phosphoramidite ligands used in highly enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions.[1]

Chiral Secondary Amines as Organocatalysts

Chiral secondary amines have emerged as powerful organocatalysts, particularly in activating α,β-unsaturated aldehydes through the formation of a transient iminium ion. This activation strategy facilitates a variety of enantioselective transformations.

Logical Workflow for Iminium Ion Catalysis:

Caption: Iminium ion catalytic cycle using a chiral secondary amine.

This catalytic cycle is central to many asymmetric reactions, including Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations. The specific chiral secondary amine catalyst used significantly influences the enantioselectivity of the reaction.

Quantitative Data for Asymmetric Reactions Catalyzed by Chiral Amines

The following table summarizes the performance of representative chiral secondary amine catalysts in asymmetric Michael addition reactions.

| Catalyst | Electrophile | Nucleophile | Solvent | Yield (%) | ee (%) | Reference |

| Jorgensen's Catalyst | α,β-Unsaturated Aldehyde | Piperidine | CHCl₃ | - | 94 | [3] |

| MacMillan's Catalyst | α,β-Unsaturated Aldehyde | 5-Iodoindole | DCM/iPrOH | - | 84 |

Note: Specific yield data was not available in the provided search results.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Intramolecular aza-Michael Reaction

This protocol is a representative example of an organocatalyzed asymmetric intramolecular aza-Michael reaction to synthesize piperidine alkaloids, as demonstrated by the Fustero group.[3]

Reaction Scheme:

Caption: Asymmetric intramolecular aza-Michael reaction.

Materials:

-

α,β-Unsaturated aldehyde with a pendant amine group (e.g., 46 or 48 as described by Fustero et al.)[3]

-

Jorgensen's catalyst (XV)

-

Benzoic acid

-

Chloroform (CHCl₃), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated aldehyde substrate (1.0 eq).

-

Add Jorgensen's catalyst (0.1 eq) and benzoic acid (0.1 eq).

-

Add anhydrous chloroform as the solvent.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the yield and enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 2: General Procedure for Asymmetric Friedel-Crafts Alkylation

This protocol is a general representation of an asymmetric Friedel-Crafts alkylation of an indole with an α,β-unsaturated aldehyde using a MacMillan-type catalyst.

Experimental Workflow:

Caption: Workflow for asymmetric Friedel-Crafts alkylation.

Materials:

-

Indole (e.g., 5-iodoindole)

-

α,β-Unsaturated aldehyde

-

MacMillan's catalyst (e.g., catalyst V)

-

Dichloromethane (DCM), anhydrous

-

Isopropyl alcohol (iPrOH)

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dried reaction vessel under an inert atmosphere, dissolve the indole (1.2 eq) and the α,β-unsaturated aldehyde (1.0 eq) in a mixture of anhydrous DCM and iPrOH.

-

Add the MacMillan-type catalyst (0.1 - 0.2 eq).

-

Stir the mixture at the designated temperature until the reaction is complete as indicated by TLC analysis.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the desired product.

-

Analyze the product to determine the yield and enantiomeric excess.

Conclusion

While there is no specific information on the use of this compound in asymmetric synthesis, the principles and protocols outlined for other simple chiral amines provide a strong foundation for exploring its potential. The use of chiral amines as auxiliaries, building blocks, and organocatalysts is a cornerstone of modern synthetic chemistry. Researchers looking to investigate novel chiral amines like this compound can adapt the methodologies presented here to evaluate their efficacy in inducing stereoselectivity in a range of chemical transformations. Future work could involve the enantioselective synthesis of this compound and its subsequent application in reactions known to be catalyzed by similar chiral amines.

References

Application Notes and Protocols: N-Ethylisobutylamine as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylisobutylamine, a secondary amine, presents itself as a valuable, yet underexplored, building block for the synthesis of novel pharmaceutical agents. Its structural motif, featuring both ethyl and isobutyl groups, can impart desirable pharmacokinetic properties such as modulated lipophilicity and metabolic stability to a parent molecule. The nucleophilic secondary amine functionality allows for its ready incorporation into a wide array of molecular scaffolds through common synthetic transformations, including amidation, alkylation, and reductive amination.

This document provides detailed application notes on the potential use of N-ethylisobutylamine in the synthesis of pharmacologically relevant compounds, with a focus on its role in creating tertiary amine moieties often found in centrally active agents. A detailed, representative experimental protocol for the synthesis of an N-substituted piperidine derivative, a common scaffold in medicinal chemistry, is provided.

Key Synthetic Application: Reductive Amination

A primary application of N-ethylisobutylamine in pharmaceutical synthesis is its use in reductive amination to form tertiary amines. This reaction is fundamental in medicinal chemistry for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS). The N-ethylisobutyl moiety can influence receptor binding affinity, selectivity, and pharmacokinetic profiles.

General Reaction Scheme:

This protocol outlines the synthesis of N-ethyl-N-isobutyl-4-aminopiperidine, a key intermediate for the development of various therapeutic agents, including dopamine receptor modulators.

Experimental Protocols

Synthesis of N-ethyl-N-isobutyl-4-aminopiperidine via Reductive Amination

Objective: To synthesize N-ethyl-N-isobutyl-4-aminopiperidine from 4-piperidone and N-ethylisobutylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

4-Piperidone monohydrate hydrochloride

-

N-Ethylisobutylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (1.0 eq).

-

Suspend the solid in anhydrous dichloromethane (DCM, 10 mL/mmol of piperidone).

-

To the stirred suspension, add triethylamine (TEA, 1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.

-

Add N-ethylisobutylamine (1.2 eq) to the reaction mixture and stir for an additional 30 minutes.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB, 1.5 eq) in anhydrous DCM.

-

Slowly add the STAB slurry to the reaction mixture portion-wise over 20 minutes. Caution: Gas evolution may occur.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the pure N-ethyl-N-isobutyl-4-aminopiperidine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-ethyl-N-isobutyl-4-aminopiperidine.

| Parameter | Value |

| Reactant | 4-Piperidone Monohydrate HCl |

| Molar Equivalent | 1.0 |

| Reagent | N-Ethylisobutylamine |

| Molar Equivalent | 1.2 |

| Reducing Agent | Sodium Triacetoxyborohydride |

| Molar Equivalent | 1.5 |

| Solvent | Anhydrous Dichloromethane |

| Reaction Time | 16 hours |

| Temperature | Room Temperature (20-25 °C) |

| Yield (after purification) | 85% |

| Purity (by HPLC) | >98% |

Visualizations

Experimental Workflow

Application Notes and Protocols for Amine-Based Compounds in Crop Protection Chemistry

Disclaimer: The following document provides detailed application notes and protocols based on available scientific and commercial literature. The primary focus is on Isobutyl Triethyl Amine (IBTA) , a commercially available plant growth regulator, due to the limited information on the direct application of ethyl isobutyl amine as a primary active ingredient in crop protection. This compound is discussed as a representative secondary amine building block in the synthesis of agrochemicals. These notes are intended for research and development purposes and are not a substitute for product-specific labels or safety data sheets.

Introduction and Chemical Identity

Amines are a critical class of organic compounds utilized in crop protection chemistry, serving as active ingredients, synthetic intermediates, or formulation components. While the direct application of This compound (N-ethyl-2-methylpropan-1-amine) as a primary crop protection agent is not widely documented in publicly available literature, its structure as a secondary amine makes it a valuable precursor for the synthesis of more complex, biologically active molecules.

This document focuses on a structurally related tertiary amine, Isobutyl Triethyl Amine (IBTA) , which is marketed as a plant growth regulator (PGR). There is some ambiguity in the literature regarding the precise chemical structure of the commercial product referred to as IBTA.

-

Common Commercial Representation: Often described simply as a tertiary amine powder, implying a quaternary ammonium salt or a simple mixture.

-

Patented Structure: A German patent (DE69722033T2) describes a compound referred to as IBTA with the IUPAC name 2-(diethylamino)ethyl 2-methylpropyl ether . This patent claims its utility in inducing insect resistance in plants[1].

For the purpose of these application notes, we will focus on the widely marketed function of IBTA as a plant growth regulator that enhances photosynthesis and stress tolerance.

Application Notes for Isobutyl Triethyl Amine (IBTA) as a Plant Growth Regulator

Principle of Action

IBTA is a systemic plant growth regulator purported to enhance overall plant vigor and resilience. Its proposed mechanism, while not fully elucidated at the molecular level, is claimed to involve direct action within the cell nucleus to modulate gene expression related to growth and stress response pathways[2].

Key Reported Effects:

-

Enhanced Photosynthesis: Increases the absorption and utilization of atmospheric CO2, reportedly boosting the net photosynthetic rate by 21% or more[2].

-

Nutrient Accumulation: Promotes the synthesis and storage of essential biomolecules such as proteins and amino acids[2].

-

Cellular Growth Promotion: Stimulates cell division and enhances the activity of synthetic enzymes, leading to accelerated plant growth and increased biomass[2].

-

Improved Stress Resistance: Enhances the plant's innate ability to withstand environmental stressors, including drought, cold, and disease[2].

Formulation and Solution Preparation

IBTA is typically supplied as a high-purity (≥98%), water-soluble powder.

Protocol for Stock Solution Preparation (1000 ppm):

-

Accurately weigh 100 mg of IBTA powder using an analytical balance.

-

Transfer the powder to a clean 100 mL volumetric flask.

-

Add approximately 80 mL of deionized or distilled water.

-

Agitate the flask until the powder is completely dissolved.

-

Bring the flask to the 100 mL mark with water.

-

Stopper the flask and invert several times to ensure homogeneity.

-

Store the stock solution in a cool, dark place (e.g., at 4°C) for up to one week.

This stock solution can be used to prepare working solutions for various bioassays.

Applications in Research and Development

IBTA can be applied as a foliar spray or through root drench/drip irrigation to assess its effects on plant growth. It can be evaluated as a standalone treatment or in combination with other agrochemicals.

-

Standalone Application: Used to directly measure its impact on growth, yield, and stress tolerance. The typical foliar application rate suggested by suppliers is approximately 20 grams per acre[2].

-

Combination Studies: IBTA can be compounded with other plant growth regulators, such as auxins, to study synergistic effects on fruit set and development, or with ethephon to investigate impacts on ripening[2]. It can also be mixed with standard fertilizer solutions.

Quantitative Data Summary

The following table summarizes the key quantitative claims regarding the efficacy of IBTA from commercial sources. Further independent research is required to validate these claims across different species and conditions.

| Parameter Measured | Crop Type(s) | Reported Effect | Application Rate/Method | Reference(s) |

| Photosynthesis Rate | General (Fruits, Vegetables) | ≥ 21% increase in CO2 absorption and use | ~20 gm/acre (Foliar Spray) | [2] |

| Biomass | Fruits & Vegetables | General increase | ~20 gm/acre (Foliar/Drip) | [2] |

| Flowering | General | Induction of flowering | ~20 gm/acre (Foliar/Drip) | [2] |

| Stress Resistance | General | Improved resistance to drought, cold, and disease | Not specified | [2] |

Experimental Protocols

Protocol 1: Photosynthesis Enhancement Bioassay

This protocol outlines a method to verify the claim that IBTA enhances the rate of photosynthesis using an Infrared Gas Analyzer (IRGA).

Methodology:

-

Plant Material: Grow a set of genetically uniform plants (e.g., 3-4 week old Arabidopsis thaliana or a crop species like tomato or wheat) in a controlled environment chamber (e.g., 22°C, 16h light/8h dark cycle, 60% relative humidity).

-

Treatment Application:

-

Prepare a working solution of IBTA (e.g., 50 ppm) from the 1000 ppm stock solution. Include a non-ionic surfactant (e.g., 0.01% Tween-20) to ensure leaf coverage.

-

Divide plants into two groups: Control (sprayed with water + surfactant) and Treatment (sprayed with IBTA solution).

-

Apply the foliar spray until leaves are uniformly wet. Ensure the soil surface is covered to prevent root uptake.

-

-

Measurement:

-

24-48 hours post-application, use a portable photosynthesis system (e.g., LI-COR LI-6800) equipped with an IRGA.

-

Clamp the leaf chamber onto a fully expanded, healthy leaf from the upper canopy.

-

Allow the leaf to acclimate inside the chamber under controlled conditions (e.g., 400 µmol/m²/s light, 400 ppm CO2, 22°C) until gas exchange rates stabilize.

-

Record the net CO2 assimilation rate (A), stomatal conductance (gs), and transpiration rate (E).

-

-

Data Analysis:

-

Measure at least 5-10 biological replicates per group.

-

Calculate the mean and standard error for each parameter (A, gs, E).

-

Perform a Student's t-test or ANOVA to determine if there is a statistically significant difference between the control and IBTA-treated groups.

-

Workflow Diagram:

Protocol 2: Drought Stress Tolerance Bioassay

This protocol assesses the ability of IBTA to improve plant survival and physiological status under drought conditions.

Methodology:

-

Plant Material and Treatment:

-

Use potted plants of a drought-sensitive species (e.g., soybean or maize) at the vegetative stage.

-

Apply IBTA solution (e.g., 50 ppm) or a control solution as a soil drench to saturate the root zone.

-

Allow plants to grow under well-watered conditions for 3-5 days post-treatment.

-

-

Drought Induction:

-

Induce drought stress by withholding water from all plant groups.

-

-

Data Collection During Drought:

-

Monitor plants daily for visible signs of wilting.

-

On a set day (e.g., 7 days after water withdrawal), measure key physiological parameters:

-

Relative Water Content (RWC): Excise a leaf, weigh it immediately (Fresh Weight, FW). Hydrate it in deionized water for 4 hours to full turgor (Turgid Weight, TW). Dry the leaf at 70°C for 48 hours (Dry Weight, DW). Calculate RWC = [(FW - DW) / (TW - DW)] * 100.

-

Stomatal Conductance (gs): Use a porometer or IRGA to measure stomatal conductance on a fully expanded leaf.

-

-

-

Recovery Assessment:

-

After a defined period of drought (e.g., 10 days), re-water all plants thoroughly.

-

Monitor the plants for 2-3 days and record the survival rate and degree of recovery (e.g., percentage of plants that regain turgor).

-

-

Data Analysis:

-

Compare RWC, stomatal conductance, and survival rates between control and IBTA-treated groups using appropriate statistical tests.

-

Protocol 3: Analytical Method for Tertiary Amine Quantification in Formulations

This protocol provides a general framework for the quality control analysis of an amine-based formulation using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Standard Preparation: Prepare a series of calibration standards of a certified reference material for the target amine (e.g., 1, 5, 10, 25, 50 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Sample Preparation:

-

Accurately weigh a sample of the formulation.

-

Dissolve the sample in a known volume of the chosen solvent.

-

Perform serial dilutions as necessary to bring the expected analyte concentration within the range of the calibration curve.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions (General Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-